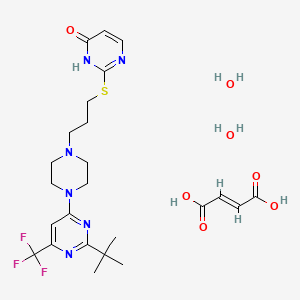
4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABT-925 is a selective dopamine D3 receptor (DRD3) antagonist with an approximately 100-fold higher in vitro affinity for dopamine D₃ versus D₂ receptors. ABT-925 was tested in schizophrenia.
Aplicaciones Científicas De Investigación
Selective Ligands for 5-HT1A Receptors
The derivative of 4(3H)-Pyrimidinone has been studied for its high-affinity and selectivity towards 5-HT1A receptors. In research by Modica et al. (1997), a series of derivatives was evaluated for 5-HT1A receptor affinity, revealing insights into the structure-activity relationship of these compounds. This suggests potential applications in the development of selective ligands for neurological research and therapeutic purposes (Modica et al., 1997).
Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of various 4(3H)-Pyrimidinone derivatives. For instance, Bitha et al. (1988) reported on the cyclocondensation reactions involving these compounds, providing a fundamental understanding of their chemical behavior and potential applications in synthetic chemistry (Bitha, Hlavka, & Lin, 1988). Similarly, Chi-zhong (2003) explored alternative synthesis methods, contributing to the ease of production and potential industrial applications of these compounds (Xia Chi-zhong, 2003).
Role in Central Nervous System
Research by Śladowska et al. (1996) indicates that certain derivatives of 4(3H)-Pyrimidinone have shown depressive action on the central nervous system, suggesting their potential use in CNS-related studies and therapeutic applications (Śladowska et al., 1996).
Antiplatelet Agents
G. Roma and colleagues (2003) explored the use of 4(3H)-Pyrimidinone derivatives as antiplatelet agents, demonstrating their effectiveness in inhibiting human platelet aggregation. This research opens pathways for developing new therapeutic agents for conditions related to blood coagulation (Roma et al., 2003).
Antimicrobial Applications
Gaber and Moussa (2011) investigated novel thienopyrimidinones, derived from 4(3H)-Pyrimidinone, for their antimicrobial properties against a range of bacteria and fungi, highlighting their potential as a basis for new antimicrobial agents (Gaber & Moussa, 2011).
Molecular Structure Analysis
The molecular structure of 4(3H)-Pyrimidinone derivatives has been a subject of study to understand their properties and potential applications. For instance, Craciun et al. (1999) conducted X-ray structural and computational studies to gain insights into the molecular structure and tautomerism of these compounds (Craciun, Custelcean, & Mager, 1999).
Propiedades
Número CAS |
1160247-85-7 |
|---|---|
Fórmula molecular |
C24H35F3N6O7S |
Peso molecular |
608.63 |
Nombre IUPAC |
2-((3-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propyl)thio)pyrimidin-4(3H)-one fumarate dihydrate |
InChI |
InChI=1S/C20H27F3N6OS.C4H4O4.2H2O/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18;5-3(6)1-2-4(7)8;;/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;; |
Clave InChI |
GFTJDVASDZQGCG-WFNHHOHWSA-N |
SMILES |
FC(C1=CC(N2CCN(CCCSC(N3)=NC=CC3=O)CC2)=NC(C(C)(C)C)=N1)(F)F.O=C(O)/C=C/C(O)=O.[H]O[H].[H]O[H] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ABT-925; ABT 925; ABT925; BSF201640; LU201640; DAT201; A437203; BSF 201640; LU 201640; DAT 201; A 437203; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)
![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)

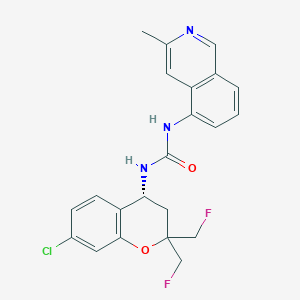
![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

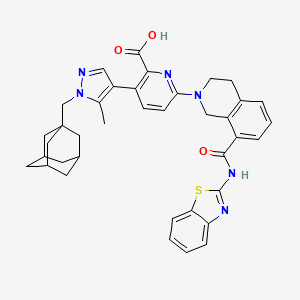
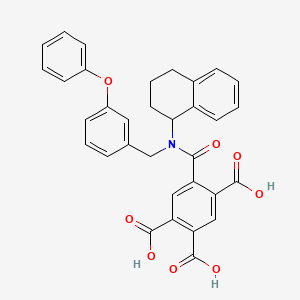
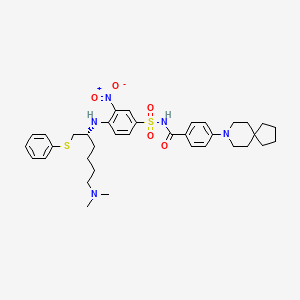
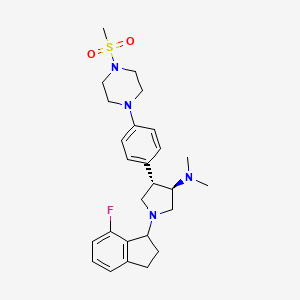
![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)
![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)